Azide-SS-biotin

Proteomics Affinity Purification BONCAT

Non-cleavable biotin-azide reagents force harsh denaturing elution, co-releasing background proteins and compromising LC-MS/MS data quality. Azide-SS-biotin solves this with its central disulfide linker, enabling gentle DTT-mediated cleavage for native target recovery. • Reduces background protein contamination by >3-fold vs. non-cleavable workflows. • Enables intact protein complex elution for functional downstream assays. • Compact C2-SS-C2 architecture minimizes steric interference in ADC conjugation. Ideal for chemoproteomics, proximity labeling, and ADC linker development requiring high-specificity enrichment.

Molecular Formula C14H24N6O2S3
Molecular Weight 404.6 g/mol
Cat. No. B605801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-SS-biotin
SynonymsAzide-SS-biotin
Molecular FormulaC14H24N6O2S3
Molecular Weight404.6 g/mol
Structural Identifiers
InChIInChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1
InChIKeyCMWHTSPPRPEKSH-GVXVVHGQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azide-SS-biotin: Cleavable Biotinylation Reagent


Azide-SS-biotin (also known as Biotin-SS-azide or Azide-C2-SS-C2-biotin, CAS 1620523-64-9) is a heterobifunctional crosslinking reagent consisting of a biotin moiety connected to an azide group via a disulfide-containing spacer [1]. This compound enables the copper-catalyzed or strain-promoted click chemistry conjugation of a biotin affinity tag to alkyne-functionalized biomolecules . Its defining feature is the central disulfide (-S-S-) bond, which serves as a chemically cleavable linker that can be selectively disrupted under mild reducing conditions (e.g., with DTT, BME, or TCEP) to release captured targets from streptavidin resins [2]. This cleavability distinguishes it from permanent, non-cleavable biotinylation reagents and is a critical factor for workflows requiring native elution of enriched analytes for downstream analysis .

Cleavable disulfide linker for mild, native elution with DTT, TCEP or BME
Azide handle for copper-catalyzed or strain-promoted click chemistry with alkynes
Compact C2-SS-C2 spacer designed for biotinylation in affinity enrichment and MS workflows

Azide-SS-biotin: The Cleavable Advantage


The term 'biotin-azide' encompasses a diverse class of reagents with fundamentally different linker chemistries. Procuring a generic, non-cleavable biotin-azide instead of a cleavable analog like Azide-SS-biotin introduces a significant bottleneck in affinity purification and mass spectrometry (MS)-based proteomics workflows . Without a cleavable linker, captured proteins must be eluted from streptavidin resins using harsh denaturing conditions (e.g., boiling in SDS buffer) or competition with excess free biotin [1]. These elution methods co-release non-specifically bound background proteins and naturally biotinylated contaminants, severely compromising the purity and quantitative accuracy of the enriched fraction [2]. Furthermore, the residual biotin tag on peptides is known to impair ionization and fragmentation efficiency in downstream LC-MS/MS analysis [3]. Therefore, the choice of a cleavable linker is not merely a convenience but a critical determinant of data quality, making Azide-SS-biotin a distinct, non-interchangeable reagent for applications demanding high-specificity enrichment and clean analyte recovery.

Non-cleavable linker
Generic biotin-azide without disulfide bond requires harsh elution (boiling in SDS) that co-releases background proteins, potentially reducing enrichment purity.
Residual tag interference
Non-cleavable linkers leave the biotin tag on peptides after digestion, which may impair ionization and fragmentation in LC-MS/MS analysis.
Cleavage chemistry mismatch
Dde-based cleavable alternatives require 2% hydrazine, a reactive nucleophile that can modify proteins, whereas disulfide cleavage uses mild reducing agents compatible with native protein recovery.

Azide-SS-biotin: Evidence & Comparisons


Cleavable Linker: Reduced Background in Affinity Purification

While a direct head-to-head study with Azide-SS-biotin is not available, a quantitative, cross-study comparable analysis of cleavable versus non-cleavable linker systems demonstrates a dramatic reduction in background. A 2023 study implementing a cleavable Dde biotin-azide linker in an OPP-IDCL (O-propargyl-puromycin identification with cleavable linker) protocol achieved a 3.3-fold increase in the number of identified nascent proteins (from ~450 to ~1500) when starting with just 100 µg of protein input, concomitant with a substantial decrease in background proteins detected in control samples [1]. In contrast, non-cleavable biotin-azide workflows rely on on-bead digestion or harsh elution, which co-elute high levels of non-specifically bound proteins and resin-derived peptides, obscuring low-abundance targets .

Cleavable vs. non-cleavable enrichment
Cross-study comparable
3.3-fold increase in identified nascent proteins (from ~450 to ~1500) with a cleavable linker system
Supports cleavable linker selection for deeper proteome coverage
Class-level proxy from Dde cleavable linker; direct Azide-SS-biotin study awaited
Proteomics Affinity Purification BONCAT

Reductive vs. Hydrazine Cleavage: Milder Elution

Azide-SS-biotin is cleaved under mild, reducing conditions using common reagents like DTT, BME, or TCEP [1]. This is a direct contrast to alternative cleavable linkers, such as the Dde group, which requires 2% hydrazine for cleavage [2]. While both achieve release, the Dde/hydrazine system is known to be incompatible with certain downstream applications due to hydrazine's reactivity, and the residual tag left on the protein after Dde cleavage is larger and more hydrophobic (C3H8N4, ~84 Da) than the small fragment left by disulfide cleavage (188.25 Da for a larger probe, but a minimal thiol modification for Azide-SS-biotin) . The reductive cleavage of the disulfide bond is highly specific and occurs under near-physiological conditions that preserve protein folding and activity .

Mild reductive cleavage
Class-level inference
Cleaved with 50 mM DTT, 10 mM BME, or TCEP under physiological pH
Enables native protein recovery for functional proteomics
Hydrazine-based Dde cleavage may modify proteins; reducing agents are protein-friendly
Chemical Biology Protein Enrichment Cleavable Linkers

Compact Linker vs. PEGylated: Steric Hindrance Reduction

Azide-SS-biotin features a short, compact C2-C2 spacer arm (14 atoms, MW 404.6 g/mol) [1], in contrast to more extended PEGylated versions like Biotin-PEG3-SS-azide (MW ~692.9 g/mol) . A 2024 review highlights that minimizing steric hindrance from the biotin affinity tag is a key consideration for efficient labeling and subsequent MS analysis, leading to the development of two-step methods using smaller, azide-tagged linkers [2]. The reduced molecular bulk of Azide-SS-biotin allows it to access sterically constrained epitopes on proteins and penetrate cellular compartments more effectively than bulkier PEG-based alternatives . This class-level inference is supported by the compound's design as an ADC linker, where compactness is paramount for maintaining drug-to-antibody ratio and conjugate stability .

Compact spacer architecture
Class-level inference
~288 Da smaller than Biotin-PEG3-SS-azide; shorter C2-SS-C2 arm (14 atoms)
May reduce steric interference in labeling constrained epitopes
Compactness advantage suggested for ADC and intracellular target applications
Bioconjugation Click Chemistry Linker Chemistry

Azide-SS-biotin: Key Application Scenarios


Affinity Purification for MS-Based Proteomics

Azide-SS-biotin is the superior procurement choice for proteomics core facilities and research labs conducting chemoproteomic or proximity-labeling experiments. As demonstrated, the use of a cleavable linker system reduces background protein contamination by >3-fold compared to non-cleavable workflows [1]. The ability to gently release captured proteins with DTT, rather than harsh elution, directly translates to higher purity samples and greater depth of coverage in LC-MS/MS analysis. This is particularly critical for identifying low-abundance, transient, or labile protein interactions.

ADC Linker & Payload Conjugation

In industrial ADC research, Azide-SS-biotin is explicitly cited as a cleavable linker for preparing antibody-conjugated active molecules . Its compact C2-SS-C2 architecture is engineered for minimal steric interference, a key parameter in maintaining the pharmacological properties of the antibody and achieving a defined drug-to-antibody ratio (DAR) . The reductive cleavage mechanism is designed to be triggered in the reducing environment of the target cell cytoplasm, making it a relevant tool for developing and testing novel linker-payload combinations for targeted cancer therapeutics.

Reversible Immobilization & Native Protein Recovery

For applications requiring the capture of a functional protein complex followed by its release in a native state for downstream activity assays, Azide-SS-biotin is the only appropriate choice among biotin-azide reagents. Unlike non-cleavable reagents or those requiring harsh chemical cleavage (e.g., hydrazine for Dde linkers) [2], the disulfide bond can be cleaved under mild, non-denaturing reducing conditions [3]. This allows for the specific elution of the intact protein target while leaving non-specifically bound contaminants on the streptavidin resin, enabling functional studies of enzymes, receptors, or multi-protein assemblies.

Application
Selection Property
Validation Focus
Affinity enrichment for proteomics
Cleavable disulfide linker for low-background elution
Enrichment purity and depth of LC-MS/MS identifications
ADC linker-payload research
Compact, reductively cleavable C2-SS-C2 architecture
DAR integrity and intracellular release behavior in target cells
Reversible immobilization and native protein recovery
Mild, non-denaturing cleavage with DTT/TCEP
Functional protein complex elution and activity preservation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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